molecular formula C11H12ClN3O B8298732 4-Chloro-N-1H-indazol-5-ylbutanamide CAS No. 478828-56-7

4-Chloro-N-1H-indazol-5-ylbutanamide

Cat. No.: B8298732
CAS No.: 478828-56-7
M. Wt: 237.68 g/mol
InChI Key: OHIPEJCSRHQTAR-UHFFFAOYSA-N
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Description

4-Chloro-N-1H-indazol-5-ylbutanamide is a synthetic organic compound that belongs to the class of indazole derivatives. Indazole is a heterocyclic aromatic organic compound known for its wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and other medicinal properties . The presence of the indazole moiety in this compound contributes to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing indazole derivatives includes the cyclization of o-haloaryl-N-tosylhydrazones using transition metal catalysts such as copper or silver . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and an oxidizing atmosphere.

Industrial Production Methods

Industrial production of 4-Chloro-N-1H-indazol-5-ylbutanamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-1H-indazol-5-ylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted indazole derivatives.

Scientific Research Applications

4-Chloro-N-1H-indazol-5-ylbutanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Chloro-N-1H-indazol-5-ylbutanamide involves its interaction with specific molecular targets and pathways. The indazole moiety can inhibit enzymes and receptors involved in disease processes. For example, indazole derivatives have been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation . The compound may also interact with other molecular targets, such as kinases and transcription factors, to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    1H-indazole: A basic indazole compound with similar biological activities.

    2H-indazole: Another tautomeric form of indazole with distinct properties.

    N-(1H-indazol-5-yl)butanamide: A related compound without the chloro group.

Uniqueness

4-Chloro-N-1H-indazol-5-ylbutanamide is unique due to the presence of the chloro group, which can influence its reactivity and biological activity. The chloro group can enhance the compound’s ability to interact with specific molecular targets and improve its pharmacokinetic properties.

Properties

CAS No.

478828-56-7

Molecular Formula

C11H12ClN3O

Molecular Weight

237.68 g/mol

IUPAC Name

4-chloro-N-(1H-indazol-5-yl)butanamide

InChI

InChI=1S/C11H12ClN3O/c12-5-1-2-11(16)14-9-3-4-10-8(6-9)7-13-15-10/h3-4,6-7H,1-2,5H2,(H,13,15)(H,14,16)

InChI Key

OHIPEJCSRHQTAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1NC(=O)CCCCl)C=NN2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Triethylamine (2.1 ml, 15 mmol) was added to a suspension of 5-aminoindazole (1.00 g, 7.51 mmol) in tetrahydrofuran (10 ml) at room temperature, followed by adding thereto a solution of 4-chlorobutyryl chloride (1.16 g, 8.26 mmol) in tetrahydrofuran (5 ml) at 0° C., and the resulting mixture was stirred at 0° C. for 1 hour. Then, a 1N-aqueous sodium hydroxide solution was added to the reaction solution, followed by extraction with ethyl acetate. The organic layer was washed with a saturated aqueous sodium chloride solution and dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure and the resulting residue was suspended in ethanol and stirred, followed by filtration. The solid collected by the filtration was dried under reduced pressure to obtain 4-chloro-N-(1H-indazol-5-yl)butanamide (572 mg, 32%).
Quantity
2.1 mL
Type
reactant
Reaction Step One
Quantity
1 g
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reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.16 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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